

Experimental Evidence & Research Applications

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Compound Focus: Bapta-AM

CAS No.: 126150-97-8

Cat. No.: S520437

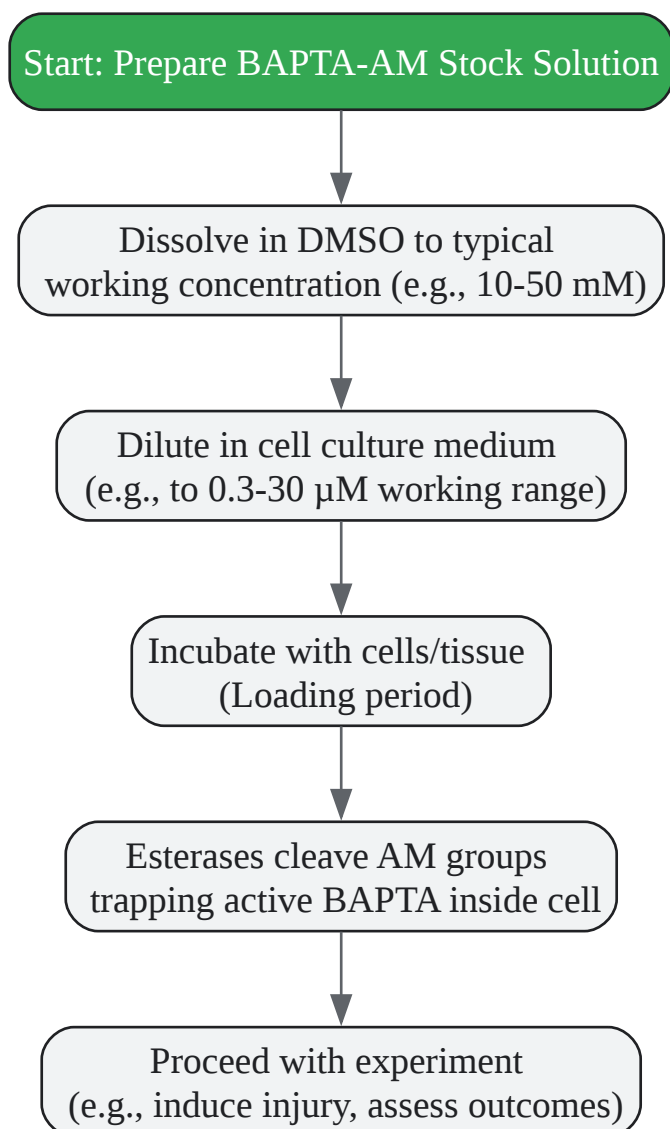
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BAPTA-AM demonstrates significant effects in experimental models, as shown in the table below.

Application/Model	Key Finding	Proposed Mechanism of Action
Spinal Cord Injury (Mouse Model)	Local, immediate application post-injury led to superior behavioral recovery and reduced neuronal death [1].	Chelation of injury-induced calcium overload, reducing neuronal apoptosis and reactive oxygen species (ROS) generation [1].
Ovarian Tissue Cryopreservation (Bovine Model)	Supplementation of freezing media significantly improved tissue viability and reduced ROS after thawing [2].	Chelation of cryopreservation-induced intracellular calcium overload, protecting cells from calcium-mediated damage [2].
In Vitro Neuroprotection (Neural Stem Cells)	Alleviated physical damage-induced neuronal apoptosis and relieved impairment of electrophysiological function [1].	Inhibition of apoptosis and ROS generation by buffering excessive calcium influx in differentiated neurons [1].

How to Use BAPTA-AM in Experimental Protocols

The workflow for using **BAPTA-AM** typically involves preparation of a stock solution, loading into cells, and subsequent experimental assessment.



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Detailed Loading Protocol (Based on Research Contexts)

- **Stock Solution Preparation:** **BAPTA-AM** is typically dissolved in high-quality, anhydrous **DMSO** to create a concentrated stock solution (e.g., 10-50 mM). This stock should be aliquoted and stored at -20°C to -80°C, protected from moisture and light [3] [4].
- **Working Solution Preparation:** Prior to the experiment, dilute the stock solution into your pre-warmed cell culture medium or buffer. The final concentration of DMSO in the working solution should ideally be ≤0.1% to minimize solvent toxicity [3].
- **Loading Cells:** Replace the cell culture medium with the **BAPTA-AM** working solution. The **concentration and incubation time** must be optimized for your specific cell type.

- In a study on spinal cord injury, a **10 mM BAPTA** solution was applied directly to the injury site in a mouse model [1].
- For isolated cells, research has used a broad range from **0.3 μM to 30 μM** , with incubation times typically from 30 minutes to 1 hour at standard culture conditions (e.g., 37°C, 5% CO₂) [3].
- **Post-Incubation Wash:** After loading, it is crucial to wash the cells with fresh buffer or medium to remove extracellular **BAPTA-AM** and DMSO.
- **Proceed with Experiment:** The cells are now ready for your experimental procedure, such as inducing a chemical stressor, mechanical injury, or calcium imaging.

Critical Considerations for Experimental Design

- **Beyond Pure Ca²⁺ Chelation:** Be aware that some studies suggest BAPTA can have off-target effects. For instance, it has been reported to **inhibit Phospholipase C (PLC) activity independently of its calcium-chelation role**, which could affect signaling pathways [3].
- **Vehicle Control is Essential:** Always include a control group treated with the same concentration of DMSO used to deliver **BAPTA-AM** to account for any potential effects of the solvent itself.
- **Concentration Optimization is Key:** The effective concentration can vary dramatically based on cell type and the specific biological process being studied. Pilot experiments are necessary to find a concentration that modulates calcium without causing undue cellular stress.

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References

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